1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 946286-01-7
VCID: VC11940028
InChI: InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2
Molecular Formula: C23H25N7O2S
Molecular Weight: 463.6 g/mol

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

CAS No.: 946286-01-7

Cat. No.: VC11940028

Molecular Formula: C23H25N7O2S

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine - 946286-01-7

Specification

CAS No. 946286-01-7
Molecular Formula C23H25N7O2S
Molecular Weight 463.6 g/mol
IUPAC Name 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3
Standard InChI Key XBQIOFOZXOMZQE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2
Canonical SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Properties

The systematic IUPAC name of this compound is 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine. Its molecular structure integrates a triazolopyrimidine heterocycle fused with a piperazine-sulfonamide moiety, which confers rigidity and hydrogen-bonding capabilities. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC23H25N7O2S\text{C}_{23}\text{H}_{25}\text{N}_{7}\text{O}_{2}\text{S}
Molecular Weight463.6 g/mol
SMILES NotationCC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2
InChIKeyXBQIOFOZXOMZQE-UHFFFAOYSA-N

The 3,4-dimethylbenzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methylphenyl substitution on the triazolopyrimidine core may influence target binding specificity .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry data for closely related analogs reveal characteristic peaks for the sulfonamide (-SO2_2-) group at ~1100 cm1^{-1} in infrared spectroscopy and distinct proton environments for the piperazine and triazolopyrimidine moieties . Density functional theory (DFT) calculations predict a planar triazolopyrimidine ring system, with the sulfonamide group adopting a conformation perpendicular to the piperazine plane .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound typically follows a multi-step protocol:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-5-hydrazinylpyrimidine with aldehydes under acidic conditions yields the triazolopyrimidine scaffold .

  • Piperazine Coupling: Nucleophilic substitution reactions attach the piperazine ring to the triazolopyrimidine at the 7-position.

  • Sulfonylation: Treatment with 3,4-dimethylbenzenesulfonyl chloride introduces the sulfonamide group, completing the structure.

Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions during sulfonylation. Yields for final steps range from 40–60% in optimized conditions .

Structural Analogues and SAR

Structure-activity relationship (SAR) studies highlight critical pharmacophores:

  • Sulfonamide Group: Essential for enzyme inhibition (e.g., DHPS), with electron-withdrawing substituents enhancing binding affinity .

  • 4-Methylphenyl Group: Increases hydrophobic interactions with target proteins, as evidenced by improved MIC values against Gram-positive bacteria.

  • Piperazine Ring: Modulates solubility and pharmacokinetic properties; N-alkylation reduces metabolic clearance .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

OrganismMIC (µg/mL)Target EnzymeBinding Energy (kcal/mol)Source
Escherichia coli50DHPS-8.1
Bacillus subtilis100DHPS-7.8
Mycobacterium tuberculosis1.56UndefinedN/A

The compound inhibits DHPS, a key enzyme in folate biosynthesis, by competing with para-aminobenzoic acid (PABA) . Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with Arg63^{63} and His148^{148} residues in the DHPS active site.

Pharmacological and Toxicological Profiles

In Vitro ADMET Properties

  • Metabolic Stability: Hepatic microsomal half-life >60 minutes, indicating resistance to cytochrome P450 oxidation .

  • Caco-2 Permeability: Apparent permeability (PappP_{\text{app}}) = 12.3×10612.3 \times 10^{-6} cm/s, suggesting moderate oral bioavailability .

  • Cytotoxicity: CC50_{50} >100 µM in human hepatocytes, indicating low off-target toxicity.

In Vivo Efficacy

Research Gaps and Future Directions

  • Target Identification: Elucidate interactions with non-DHPS targets (e.g., urea transporters) .

  • In Vivo Toxicity: Assess chronic exposure effects in mammalian models.

  • Formulation Optimization: Develop nanoparticulate delivery systems to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator